(Butylamino)-N-prop-2-enylformamide
Overview
Description
(Butylamino)-N-prop-2-enylformamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butylamino group attached to a prop-2-enylformamide backbone
Mechanism of Action
Target of Action
(Butylamino)-N-prop-2-enylformamide, hereafter referred to as BNPFA, is a complex compound with a unique mechanism of action. Similar compounds such as butylamine have been shown to interact with various biological targets .
Mode of Action
This typically involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by BNPFA are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drugSimilar compounds such as butaphosphan have been shown to be rapidly absorbed and eliminated, with the elimination rate being dependent on factors such as water temperature .
Result of Action
For example, butaphosphan has been used as a stress-attenuating agent in aquaculture, indicating that it may have a beneficial effect on the health and well-being of aquatic organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light intensity, and water content in the soil have been shown to influence the toxicity of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylamino)-N-prop-2-enylformamide typically involves the alkylation of an appropriate amine with a halogenated precursor. One common method is the reaction of butylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Butylamino)-N-prop-2-enylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
(Butylamino)-N-prop-2-enylformamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- 2-(Butylamino)ethanol
- 4-(Butylamino)benzoic acid
Uniqueness
(Butylamino)-N-prop-2-enylformamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-butyl-3-prop-2-enylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-5-7-10-8(11)9-6-4-2/h4H,2-3,5-7H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQOXGOQVWKVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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